molecular formula C16H20ClF2NO B5027330 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide

2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide

Cat. No.: B5027330
M. Wt: 315.78 g/mol
InChI Key: QFRKSSIXIDGZIO-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and a trimethylcyclohexyl group attached to a benzamide core

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF2NO/c1-9-4-10(8-16(2,3)7-9)20-15(21)11-5-13(18)14(19)6-12(11)17/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKSSIXIDGZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzamides and derivatives with different alkyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the trimethylcyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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